molecular formula C18H17N3O3S B10917183 Methyl 7-methyl-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 7-methyl-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B10917183
M. Wt: 355.4 g/mol
InChI Key: ZSOCGPQSHLXABY-UHFFFAOYSA-N
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Description

Methyl 7-methyl-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple functional groups, including a sulfanyl group and a carboxylate ester, makes it a versatile molecule for various chemical reactions and modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-methyl-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl ester with appropriate reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of solvent-free methods or catalytic processes to minimize environmental impact and reduce production costs .

Types of Reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring and the sulfanyl group can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under suitable conditions.

Major Products:

  • Oxidation products include sulfoxides and sulfones.
  • Reduction products include alcohols.
  • Substitution products vary depending on the reagents used and the positions of substitution.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 7-methyl-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or modulating receptor activity, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound .

Comparison with Similar Compounds

Uniqueness: Methyl 7-methyl-4-oxo-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to the presence of the sulfanyl group and the specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 7-methyl-4-oxo-1-(1-phenylethyl)-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C18H17N3O3S/c1-10-9-13(17(23)24-3)14-15(19-10)21(18(25)20-16(14)22)11(2)12-7-5-4-6-8-12/h4-9,11H,1-3H3,(H,20,22,25)

InChI Key

ZSOCGPQSHLXABY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=O)NC(=S)N(C2=N1)C(C)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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